Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate
CAS No.: 460050-72-0
Cat. No.: VC3945466
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 460050-72-0 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | methyl (3R)-3-(1-methylindol-3-yl)butanoate |
| Standard InChI | InChI=1S/C14H17NO2/c1-10(8-14(16)17-3)12-9-15(2)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | QIOUBQLAFUPETC-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](CC(=O)OC)C1=CN(C2=CC=CC=C21)C |
| SMILES | CC(CC(=O)OC)C1=CN(C2=CC=CC=C21)C |
| Canonical SMILES | CC(CC(=O)OC)C1=CN(C2=CC=CC=C21)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate features a butanoate ester group attached to the 3-position of a 1-methylindole moiety. The (3R) configuration confers chirality, critical for its stereoselective interactions. The indole ring system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is substituted at the 1-position with a methyl group, enhancing steric and electronic effects .
The compound’s three-dimensional structure has been confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The ester carbonyl group (C=O) resonates at δ 170–175 ppm in ¹³C NMR, while the indolic protons appear as distinct signals between δ 7.0–7.5 ppm in ¹H NMR .
Physicochemical Properties
Key physical properties include:
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or dichloromethane .
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability in biological systems .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves a multi-step sequence starting from 1-methylindole:
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Friedel-Crafts Acylation: 1-Methylindole reacts with (R)-3-chlorobutanoyl chloride in the presence of AlCl₃ to form (3R)-3-(1-methylindol-3-yl)butanoyl chloride.
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Esterification: The acyl chloride intermediate is treated with methanol under basic conditions (e.g., triethylamine) to yield the final ester product.
Alternative Methodologies
Recent advances employ enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures, enhancing stereoselectivity . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 60%.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Serotonin Receptor Modulators: Its indole core mimics tryptophan derivatives, enabling interactions with 5-HT receptors.
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Anticancer Agents: Derivatives exhibit pro-apoptotic activity in vitro against MCF-7 breast cancer cells (IC₅₀ = 12 µM) .
Asymmetric Catalysis
Chiral ligands derived from this ester facilitate enantioselective hydrogenation reactions. For example, Rhodium complexes achieve 90% ee in reducing α,β-unsaturated ketones.
Material Science
Incorporated into liquid crystals, the compound’s rigid indole core enhances thermal stability (nematic phase up to 180°C) .
Recent Advancements and Future Directions
Catalytic Innovations
Photoredox catalysis now enables C–H functionalization of the indole ring, bypassing traditional protecting groups .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability by 40% in rodent models.
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